4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid is a chemical compound with a complex structure that includes a piperazine ring substituted with a diphenylmethyl group and a butanoic acid moiety
Mechanism of Action
Target of Action
The primary target of 4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid is the Presequence Protease, Mitochondrial (PITRM1) . This enzyme plays a crucial role in the degradation of presequences, the short signal peptides that direct the import of virtually all nuclear-encoded mitochondrial proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the processing of mitochondrial proteins. By interacting with PITRM1, the compound can potentially influence the degradation of presequences and thus the import of nuclear-encoded mitochondrial proteins .
Pharmacokinetics
The compound has a molecular weight of 35243, which is within the range generally favorable for oral bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown due to the lack of comprehensive studies. Given its target, it can be hypothesized that the compound may affect mitochondrial function by altering the import of nuclear-encoded mitochondrial proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with PITRM1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid typically involves the reaction of diphenylmethylpiperazine with a suitable butanoic acid derivative. One common method includes the use of 4-oxobutanoic acid as a starting material, which is reacted with diphenylmethylpiperazine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product. The use of automated reactors and precise control of reaction parameters are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of piperazine derivatives with different functional groups .
Scientific Research Applications
4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid include:
2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid: This compound has a similar piperazine structure but with an ethoxyacetic acid moiety.
Cetirizine hydrochloride: A well-known antihistamine with a related chemical structure.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-19(11-12-20(25)26)22-13-15-23(16-14-22)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRWCBSDWHJGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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